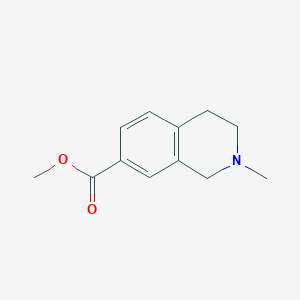

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Descripción

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS: 1038549-50-6) is a tetrahydroisoquinoline derivative characterized by a methyl group at the 2-position and a methoxycarbonyl group at the 7-position of the isoquinoline scaffold . This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroisoquinoline core, which is prevalent in bioactive molecules targeting neurological and cardiovascular systems. Its synthesis typically involves multi-step protocols, including alkylation, cyclization, and esterification, as seen in analogous compounds .

Propiedades

IUPAC Name |

methyl 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13-6-5-9-3-4-10(12(14)15-2)7-11(9)8-13/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNLQQWJIPRYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), is known to interact with monoamine oxidase (mao) a/b .

Mode of Action

1MeTIQ, a derivative of the compound, is a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .

Biochemical Pathways

The compound is likely involved in the dopamine metabolism pathway, given that 1MeTIQ has been shown to act as an antidopaminergic agent . It may also play a role in the glutamatergic system .

Pharmacokinetics

It’s known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine .

Result of Action

The compound’s action results in neuroprotection in various neurodegenerative illnesses of the central nervous system . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Action Environment

The compound is enzymatically synthesized in the brain by the 1MeTIQ synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction

Análisis Bioquímico

Biochemical Properties

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This interaction can lead to the inhibition of monoamine oxidase activity, resulting in increased levels of these neurotransmitters. Additionally, this compound can bind to certain receptors in the brain, modulating their activity and influencing neurotransmission.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization. These effects can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. Additionally, it can activate certain signaling pathways, such as the mitogen-activated protein kinase pathway, by binding to and modulating the activity of specific receptors. These interactions can lead to changes in gene expression and cellular responses, contributing to the overall effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and enhanced cognitive function. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further interact with other metabolic pathways, affecting overall cellular metabolism. Additionally, the compound can influence the activity of key metabolic enzymes, such as those involved in energy production and utilization, resulting in changes in metabolic flux and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters. Once inside the cells, it can bind to various proteins and biomolecules, influencing its localization and accumulation. For instance, it can bind to intracellular receptors and enzymes, affecting their activity and function. The distribution of the compound within different tissues can also vary, depending on factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and cellular responses. These subcellular localizations are essential for the compound’s overall effects on cellular function and health.

Actividad Biológica

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (MMTIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has gained significant attention due to its diverse biological activities and potential therapeutic applications. This compound's structure includes a tetrahydroisoquinoline core with a carboxylate group, making it an interesting scaffold for medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 205.26 g/mol

- CAS Number : 1038549-50-6

MMTIQ exhibits its biological activity primarily through its interaction with neurotransmitter systems, particularly the dopamine pathways. It acts as a reversible inhibitor of monoamine oxidase A/B (MAO A/B), an enzyme crucial for the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO A/B, MMTIQ may enhance the availability of these neurotransmitters in the synaptic cleft, potentially leading to antidepressant effects similar to those of established treatments like imipramine .

Neuroprotective Effects

Research indicates that MMTIQ possesses neuroprotective properties. It has been shown to mitigate neurotoxicity induced by various endogenous neurotoxins, suggesting its potential role in treating neurodegenerative disorders .

Antidepressant-Like Effects

In animal models, MMTIQ demonstrated antidepressant-like effects when administered systemically. The compound's action was comparable to that of traditional antidepressants, highlighting its potential as a therapeutic agent for mood disorders .

Pharmacokinetics

MMTIQ exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Distribution : It is a substrate for P-glycoprotein, which influences its bioavailability.

- Metabolism : Primarily metabolized through pathways involving MAO A/B inhibition.

- Excretion : Predominantly eliminated through renal pathways.

Case Studies and Research Findings

Recent studies have explored the biological activities of MMTIQ and its analogs:

- Study on Neuroprotection :

- Antidepressant Activity Assessment :

- Enzyme Inhibition Studies :

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Structure | Neuroprotective; MAO inhibition |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Used in natural product synthesis; potential neuroactive |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Structure | Exhibits potent neurotoxic actions |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and structurally related analogs:

*Calculated based on molecular formula.

Key Observations:

- Position of Substituents: The 7-carboxylate group in the target compound contrasts with analogs like 8a (7-methoxy) and 14 (7-methoxy, 4-carboxylic acid).

- Functional Group Diversity: The 1-oxo derivative (CAS: 1245798-40-6) introduces a ketone, which may alter electronic properties and reactivity compared to the methyl-substituted parent compound .

- Synthetic Yields: Compound 8b (7-ethoxy analog) is synthesized in 21% yield, lower than 8a (7-methoxy, 81%), suggesting steric or electronic challenges with ethoxy groups .

Spectral and Analytical Data

- NMR Shifts: The target compound’s methyl group at position 2 likely contributes to upfield shifts in the 1H NMR spectrum (e.g., δ ~1.2–1.3 ppm for methyl protons) . In contrast, 7-methoxy derivatives (e.g., 14) show aromatic proton signals near δ 6.4–7.3 ppm, influenced by electron-donating methoxy groups .

- MS Data: this compound exhibits a molecular ion peak at m/z 221.25 ([M+H]+), consistent with its molecular formula (C12H15NO3) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzaldehyde derivatives with methylamine precursors under controlled conditions. Key steps include:

- Precursor selection : Use of methoxy- or halogen-substituted benzaldehydes to direct cyclization (e.g., as seen in analogous tetrahydroisoquinoline derivatives) .

- Reaction optimization : Temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and pH (neutral to slightly acidic) are critical for achieving high yields. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency .

- Purification : Column chromatography or recrystallization is employed to isolate the esterified product, with purity verified via HPLC or TLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm the tetrahydroisoquinoline scaffold and ester group positioning. For example, the methyl ester resonance appears at ~3.8 ppm in 1H NMR, while carbonyl carbons are observed at ~167 ppm in 13C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 206.12 for C12H15NO2) .

- Infrared (IR) Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and NH/CH vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Structural analogs : Subtle differences in substituents (e.g., 7-fluoro vs. 7-methoxy derivatives) can drastically alter receptor binding .

- Assay conditions : Variations in cell lines, animal models, or concentration ranges must be standardized. Dose-response curves and positive controls (e.g., MPTP for neurotoxicity studies) should be included .

- Data normalization : Use internal standards (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3) to ensure reproducibility .

Q. What computational strategies are effective in predicting the compound’s interaction with neurological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model interactions with dopamine receptors or monoamine oxidases. The tetrahydroisoquinoline core may mimic endogenous neurotransmitters, as seen in MPTP analogs .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) using GROMACS or AMBER. Focus on hydrogen bonding and hydrophobic interactions with active-site residues .

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural optimization .

Q. How does stereochemical control during synthesis impact the compound’s pharmacological profile?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers. For example, (S)-enantiomers of similar tetrahydroisoquinolines show higher affinity for serotonin receptors .

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) to direct cyclization stereochemistry. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Data Analysis and Optimization

Q. What strategies mitigate impurities in scaled-up synthesis of this compound?

- Methodological Answer :

- Byproduct identification : LC-MS or GC-MS traces detect side products (e.g., over-alkylated derivatives). Adjust stoichiometry of methylating agents (e.g., methyl iodide) to minimize side reactions .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling immediate parameter adjustments .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Analyze degradation products via LC-MS over 24–72 hours .

- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Compare half-life (t½) with known stable analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.